1-(3-chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Descripción
This compound belongs to the 1,2,3-triazole-4-carboxamide class, characterized by a triazole core substituted with a 3-chlorophenyl group at position 1, a methyl group at position 5, and a 2,5-dimethoxyphenyl carboxamide moiety at position 2. Its molecular formula is C₁₈H₁₇ClN₄O₃ (MW: 372.81).
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O3/c1-11-17(21-22-23(11)13-6-4-5-12(19)9-13)18(24)20-15-10-14(25-2)7-8-16(15)26-3/h4-10H,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPGSKYAWVKGAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)Cl)C(=O)NC3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
1-(3-chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and associated case studies.
Chemical Structure and Properties
The compound belongs to the class of triazoles, which are known for their diverse biological activities. The presence of the chlorophenyl and dimethoxyphenyl moieties contributes to its pharmacological profile.
Anticancer Activity
Recent studies have highlighted the compound's significant anticancer properties. For instance, in a study evaluating various triazole derivatives, it was found that compounds with similar structures exhibited potent cytotoxic effects against multiple cancer cell lines.
Case Study: Cytotoxicity Assays
In vitro cytotoxicity assays demonstrated that 1-(3-chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide showed promising results against several cancer cell lines. The IC50 values (concentration required to inhibit cell growth by 50%) were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 | 0.43 |
| MDA-MB-231 | 1.5 |
| HepG2 | 1.4 |
These values indicate that the compound is more effective than traditional chemotherapeutics like doxorubicin and 5-fluorouracil in certain contexts .
The mechanism by which this compound exerts its anticancer effects involves several pathways:
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial membrane potential .
- Inhibition of Cell Migration : It significantly decreases the migration of cancer cells, which is crucial for metastasis prevention. This was confirmed using Transwell assays .
- Modulation of Protein Expression : Treatment with the compound alters the expression levels of critical proteins involved in cell adhesion and epithelial-mesenchymal transition (EMT), including E-cadherin and vimentin .
Antimicrobial Activity
Beyond its anticancer properties, there is emerging evidence suggesting antimicrobial activity against various pathogens. In a comparative study, several triazole derivatives were tested against Escherichia coli and Staphylococcus aureus, showing significant inhibition rates .
Comparación Con Compuestos Similares
Substituent Position and Physicochemical Properties
The biological and physicochemical properties of triazole carboxamides are highly dependent on substituent positions. Below is a comparative analysis of key analogs:
Key Observations :
Spectroscopic and Analytical Comparisons
- IR Spectroscopy : Triazole carboxamides typically exhibit C=O stretches near 1630–1660 cm⁻¹. For example, compound 6e () shows a C=S stretch at 1243 cm⁻¹, absent in the target compound due to the carboxamide group .
- NMR Data : Aromatic protons in 3-chlorophenyl derivatives (e.g., target compound) resonate at δ 7.0–8.1 ppm, consistent with analogs like 3a–3p (), which display similar deshielding effects from chlorine .
Pharmacological and Industrial Relevance
- Drug Screening : The availability of E141-0828 and E141-0833 () highlights industrial interest in triazole carboxamides for high-throughput screening, likely targeting enzymes or receptors .
- Structural Insights : The crystallographic data for SJPYT-278 () underscores the role of methoxy groups in stabilizing ligand-receptor complexes, a feature exploitable in optimizing the target compound .
Q & A
Advanced Research Question
- Molecular docking : Software like AutoDock Vina assesses interactions with targets (e.g., kinases) by simulating ligand-receptor binding poses .
- QSAR modeling : Quantitative structure-activity relationships correlate substituent electronegativity or steric bulk with bioactivity .
- MD simulations : Molecular dynamics (e.g., GROMACS) evaluate stability of ligand-target complexes over nanosecond timescales .
How can discrepancies in reported bioactivity data for triazole derivatives be resolved?
Advanced Research Question
Contradictions arise due to:
- Structural variations : Minor substituent changes (e.g., chloro vs. fluoro) alter pharmacokinetics .
- Assay conditions : Differences in cell lines, incubation times, or solvent carriers (e.g., DMSO concentration) .
Resolution strategies : - Comparative meta-analysis : Pool data from multiple studies to identify trends.
- Standardized protocols : Adopt OECD guidelines for cytotoxicity assays .
What techniques are recommended for structural elucidation and purity assessment?
Basic Research Question
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms regiochemistry .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves absolute configuration in crystalline forms .
- HPLC : Reverse-phase C18 columns (e.g., 90% acetonitrile/water) assess purity (>95%) .
What challenges exist in improving solubility and formulation for in vivo studies?
Advanced Research Question
- Low aqueous solubility : Common due to hydrophobic aromatic groups. Solutions include:
- Stability issues : Degradation under acidic/oxidative conditions requires lyophilization or encapsulation .
How can pharmacokinetic parameters (e.g., bioavailability) be evaluated preclinically?
Advanced Research Question
- In vitro assays : Caco-2 cell monolayers predict intestinal absorption .
- In vivo models : Rodent studies track plasma concentration-time profiles (AUC, Cmax) .
- Metabolic stability : Liver microsome assays identify cytochrome P450-mediated degradation .
What strategies are used to establish structure-activity relationships (SAR) for triazole derivatives?
Advanced Research Question
- Substituent scanning : Systematically vary groups (e.g., halogens, methoxy) and measure activity changes .
- Crystallography : Co-crystal structures with targets (e.g., kinases) reveal binding motifs .
- Free-energy perturbation (FEP) : Computationally predicts affinity changes from substituent modifications .
Can synergistic effects with existing therapeutics be explored?
Advanced Research Question
- Combination therapy screens : Test alongside cisplatin (cancer) or fluconazole (antifungals) .
- Mechanistic studies : Flow cytometry assesses apoptosis induction in combination regimens .
- Computational synergy prediction : AI platforms (e.g., SynergySeq) prioritize drug pairs for testing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
